molecular formula C17H17NO B13807128 Oxazole, 2,5-dihydro-2,2-dimethyl-4,5-diphenyl-

Oxazole, 2,5-dihydro-2,2-dimethyl-4,5-diphenyl-

Cat. No.: B13807128
M. Wt: 251.32 g/mol
InChI Key: DFPOHIZSQOARIP-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole is an organic compound with the molecular formula C17H17NO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2-dimethyl-1,3-diphenylpropan-1-one and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole .

Industrial Production Methods

Industrial production of 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyloxazole: A related compound with similar structural features but different functional groups.

    2,5-Dimethylphenol: Another compound with a similar core structure but different substituents.

Uniqueness

2,5-Dihydro-2,2-dimethyl-4,5-diphenyloxazole is unique due to its specific combination of functional groups and structural configuration.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2,2-dimethyl-4,5-diphenyl-5H-1,3-oxazole

InChI

InChI=1S/C17H17NO/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12,16H,1-2H3

InChI Key

DFPOHIZSQOARIP-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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